molecular formula C9H13ClFNO B6217730 [(4-fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 2742652-37-3

[(4-fluoro-2-methoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6217730
CAS No.: 2742652-37-3
M. Wt: 205.7
InChI Key:
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Description

(4-fluoro-2-methoxyphenyl)methylamine hydrochloride is an organic compound that features a fluorinated aromatic ring and a methoxy group, making it a versatile molecule in various chemical reactions. This compound is often used in the synthesis of pharmaceuticals and other organic compounds due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-fluoro-2-methoxybenzaldehyde and methylamine.

    Reaction Steps:

Industrial Production Methods

In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: (4-fluoro-2-methoxyphenyl)methylamine hydrochloride can undergo oxidation reactions, typically forming corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

    Substitution: The aromatic ring allows for electrophilic aromatic substitution reactions, where the fluorine or methoxy groups can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be used.

    Substitution: Halogenating agents like bromine or chlorinating agents under Lewis acid catalysis.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary amines.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

(4-fluoro-2-methoxyphenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules

Biology

In biological research, this compound is used to study the effects of fluorinated aromatic compounds on biological systems. It serves as a model compound for understanding the interactions between fluorinated molecules and biological macromolecules.

Medicine

The compound is investigated for its potential use in pharmaceuticals, particularly in the development of drugs that target specific receptors or enzymes. Its structure allows for modifications that can enhance the efficacy and selectivity of drug candidates.

Industry

In the industrial sector, (4-fluoro-2-methoxyphenyl)methylamine hydrochloride is used in the production of agrochemicals and other specialty chemicals. Its reactivity and stability make it a valuable building block in various chemical processes.

Mechanism of Action

The mechanism by which (4-fluoro-2-methoxyphenyl)methylamine hydrochloride exerts its effects depends on its application. In pharmaceuticals, it may interact with specific receptors or enzymes, altering their activity. The fluorine and methoxy groups can enhance binding affinity and selectivity, leading to more potent and targeted effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-chloro-2-methoxyphenyl)methylamine hydrochloride
  • (4-bromo-2-methoxyphenyl)methylamine hydrochloride
  • (4-fluoro-2-ethoxyphenyl)methylamine hydrochloride

Uniqueness

(4-fluoro-2-methoxyphenyl)methylamine hydrochloride is unique due to the presence of both fluorine and methoxy groups on the aromatic ring. This combination provides distinct electronic and steric properties, making it more reactive in certain chemical reactions compared to its analogs. The fluorine atom increases the compound’s lipophilicity and metabolic stability, which can be advantageous in drug development.

Properties

CAS No.

2742652-37-3

Molecular Formula

C9H13ClFNO

Molecular Weight

205.7

Purity

95

Origin of Product

United States

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